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Compound of Interest

Compound Name: (Z)-8-methylnon-6-enoic acid

CAS No.: 31467-60-4

Cat. No.: B120721

Get Quote

Executive Summary
Target Molecule: (Z)-8-methylnon-6-enoic acid CAS: 31467-60-4 Formula: C

H

O

Molecular Weight: 170.25 g/mol [1][2][3][4]

(Z)-8-methylnon-6-enoic acid is a medium-chain branched fatty acid and the cis-isomer of the

lipophilic tail found in natural Capsaicin.[1] While the natural product is predominantly the trans

(E) isomer, the cis (Z) isomer is a critical impurity target and a specific synthon for non-natural

vanilloid analogs (e.g., Zucapsaicin derivatives).[1] Its elucidation hinges on distinguishing the

alkene geometry (

vs.

) and confirming the terminal isopropyl branching.
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This guide outlines a self-validating spectroscopic workflow, prioritizing Nuclear Magnetic

Resonance (NMR) for stereochemical assignment and Mass Spectrometry (MS) for molecular

formula confirmation.[1]

Synthesis & Isolation Context
Understanding the origin of the sample is the first step in elucidation.[1][2]

Synthetic Origin: The most common route to the Z-isomer is the Wittig reaction between (5-

carboxypentyl)triphenylphosphonium bromide and isobutyraldehyde.[1][2] Under salt-free

conditions, unstabilized ylides predominantly yield the Z-alkene (kinetic control).[1]

Impurity Profile: Samples often contain 5–15% of the thermodynamically stable E-isomer.[1]

[2] Quantifying this ratio is a core requirement of the analysis.

High-Resolution Mass Spectrometry (HRMS)
Objective: Establish elemental composition and analyze fragmentation to confirm the branched

chain structure.
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Parameter Value / Characteristic Inference

Ionization Mode ESI(-) or EI (GC-MS)

Negative mode is preferred for

free acids [M-H]

.[1][2]

Parent Ion m/z 169.1234 [M-H]

Confirms Formula C

H

O

.[1]

Fragment: m/z 152

[M - H

O]

Characteristic loss of water

from carboxylic acid.[1][2]

Fragment: m/z 127

[M - C

H

]

Loss of terminal isopropyl

group (43 Da).[1][2]

McLafferty m/z 60

Rearrangement involving the

carboxylic acid and

-hydrogens (C4).[1][2]

Protocol Note: In GC-MS, derivatization to the methyl ester ((Z)-methyl 8-methylnon-6-enoate)

is recommended to improve volatility and peak shape.[1][2]

Infrared Spectroscopy (IR)
Objective: Rapid differentiation of stereoisomers.

The IR spectrum provides the fastest " go/no-go " check for the Z-configuration.[1]

Carbonyl Stretch (C=O): A sharp, strong band at 1710 cm

(carboxylic acid dimer).[1]
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The Diagnostic Region (Fingerprint):[1][2]

(Z)-Isomer: Look for a medium-intensity band at 690–730 cm

(C-H out-of-plane bending).[1]

(E)-Isomer Absence: The sample should lack the strong, characteristic band at 960–980

cm

associated with trans-alkene wagging.[1][2] Presence of a peak here indicates E-isomer
contamination.[1]

NMR Spectroscopy: The Elucidation Core
Objective: Definitive assignment of the cis-geometry and connectivity.

H NMR (Proton)
The coupling constant (

) across the double bond is the definitive proof of structure.[1][2]
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Position (ppm) Multiplicity (Hz)
Assignment
Logic

H6, H7 5.30 – 5.45 Multiplet (dt) 10.5 – 11.0

Critical:cis-

coupling is ~11

Hz.[1][2] (trans is

~15 Hz).[1]

H8 2.60 – 2.70 Multiplet -

Allylic methine.

[1][2] Shifts

upfield in Z vs E

due to steric

compression.

H2 2.35 Triplet 7.5 -methylene to

Carbonyl.[1][2]

H5 2.05 Quartet/Multiplet -
Allylic methylene.

[1][2]

H3, H4 1.30 – 1.70 Multiplet -
Alkyl chain

backbone.[1][2]

H9, Me 0.95 Doublet 6.8
Isopropyl

methyls.[1][2]

Expert Insight: The signals for H6 and H7 often overlap.[1][2] To extract the exact

-value, use a homonuclear decoupling experiment or simulate the spin system if the multiplets
are second-order.[1]

C NMR (Carbon)
The "

-gauche effect" is a powerful tool here.[1][2] In cis-alkenes, the allylic carbons (C5 and C8) are
sterically crowded by the substituent on the other side of the double bond, leading to upfield
shifts (shielding) of 3–5 ppm compared to the trans-isomer.[1]

C5 (Allylic CH
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):

~27.0 ppm (vs ~32 ppm in E).[1]

C8 (Allylic CH):

~27.5 ppm (vs ~31 ppm in E).[1]

C6, C7 (Alkene):

129.0 – 132.0 ppm.[1]

C1 (Carbonyl):

180.0 ppm.[1]

Structural Confirmation Workflow
The following diagram illustrates the logical flow for confirming the structure and purity.
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Unknown Sample
(Candidate: 8-methylnon-6-enoic acid)

1. HRMS Analysis
Target: m/z 169.12 [M-H]-

Verify Formula

2. IR Spectroscopy
Check: 700 vs 970 cm-1

C10H18O2 Confirmed

3. 1H NMR (Proton)
Measure Vinyl Coupling (J)

Prelim Geometry Check

J-Coupling Value?

4. 13C NMR
Check Gamma-Gauche Effect

J ≈ 10-11 Hz

IDENTIFIED: (E)-Isomer
(trans-geometry)

J ≈ 15-16 Hz

CONFIRMED: (Z)-Isomer
(cis-geometry)

Allylic C Upfield Shift

Click to download full resolution via product page

Figure 1: Decision tree for the stereochemical assignment of 8-methylnon-6-enoic acid.

Differentiation Summary (Z vs. E)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b120721/docs?utm_src=pdf-body-img#technical-guide-structural-elucidation-of-z-8-methylnon-6-enoic-acid-1-2
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b120721?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Feature (Z)-Isomer (Target) (E)-Isomer (Impurity)

Alkene Proton Coupling (

)
10.5 – 11.0 Hz 15.0 – 16.0 Hz

IR Alkene Band
~700 cm

(bending)

970 cm

(strong)

C Allylic Shift (C5/C8) Shielded (~27 ppm) Deshielded (~32 ppm)

Physical State Oil (lower MP) Solid/Oil (higher MP)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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